molecular formula C14H23NO4 B2659780 Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1201186-85-7

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2659780
CAS No.: 1201186-85-7
M. Wt: 269.341
InChI Key: QONBRVQZGCDAQQ-UHFFFAOYSA-N
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Description

“Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the formula C14H23NO4 . It is typically available in stock for purchase .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)C12CCC(CC1)(C2)NC(=O)OC©©C . This indicates that the compound contains a bicyclic heptane structure with a carbonyl group, an amino group, and a tert-butoxy group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.33 . It has a density of 1.1±0.1 g/cm3, and a boiling point of 352.0±21.0 °C at 760 mmHg . The exact mass is 269.162720 .

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate is employed in the asymmetric synthesis of bicyclic amino acid derivatives, leveraging Aza-Diels-Alder reactions in aqueous solutions. This process facilitates the creation of compounds with significant stereochemical control, which is vital for the development of pharmaceuticals and complex organic molecules (Waldmann & Braun, 1991).

Peptide Modification and Functionalization

The compound plays a crucial role in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, showcasing its utility in peptide backbone modification. This technique allows for the preparation of peptides with altered properties, such as increased stability or altered biological activity, demonstrating the compound's versatility in peptide chemistry (Matt & Seebach, 1998).

Advanced Material Synthesis

Research on this compound also extends to the field of materials science, where it serves as a precursor in the synthesis of novel alicyclic polymers for 193 nm resist applications. These polymers, designed for use in photoresist materials, highlight the compound's contribution to the development of advanced materials with specific applications in semiconductor manufacturing (Okoroanyanwu et al., 1998).

Chemiluminescence and Thermal Stability

Moreover, the compound has been implicated in studies focusing on chemiluminescence and thermal stability. For instance, derivatives of 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes, synthesized from tert-butyl or 9-methylfluorenyl at the 5-position, demonstrated remarkable thermal stability. This finding could have implications for the development of chemiluminescent probes and materials with high thermal resistance (Matsumoto et al., 1997).

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-13(9-14,6-8-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONBRVQZGCDAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (2.01 g, 10.1 mmol) in toluene (30 mL) was added diphenyl phosphoryl azide (2.20 mL, 10.2 mmol) and TEA (1.60 mL, 11.5 mmol). The mixture was stirred at room temperature for about 1 h followed by heating at about 50° C. for about 3 h and further heating at about 70° C. for about 2 h. The reaction was cooled to room temperature and concentrated to dryness under reduced pressure. The residue was diluted in tert-butanol (10.0 mL, 105 mmol) and the mixture was heated at about 80° C. for about 16 h. The reaction mixture was cooled to room temperature and dissolved in Et2O (50 mL). The organic layer was washed with water, aqueous 1 M NaOH, water, and brine (25 mL each). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to provide methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate as an off-white solid (2.22 g, 81%): 1H NMR (400 MHz, DMSO-d6) δ 7.03 (s, 1H), 3.59 (s, 3H), 1.95-1.74 (m, 6H), 1.60 (s, 4H), 1.37 (s, 9H).
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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